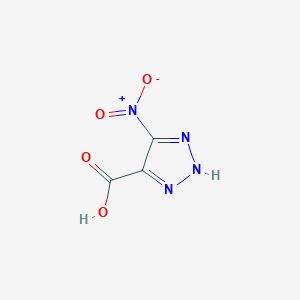

5-硝基-2H-1,2,3-三唑-4-羧酸

描述

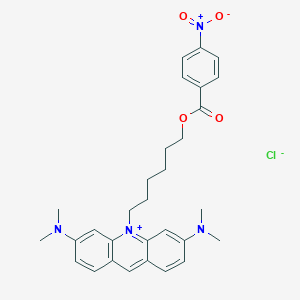

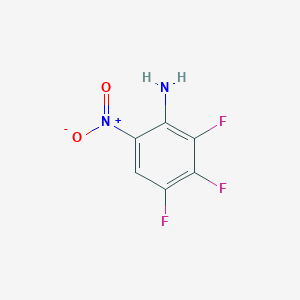

5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic strategies have been used to synthesize the 1,2,3-triazole moiety . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Chemical Reactions Analysis

The interaction with DMAD occurs exclusively with the participation of the thioamide fragment and leads to the formation of the methyl esters of [2-(5-amino-2-aryl-2H-1,2,3-triazol-4-yl-4-oxo-4H-thiazol-5-ylidene]acetic acids .科学研究应用

钌催化合成

5-氨基-1,2,3-三唑-4-羧酸(目标化合物的衍生物)用于制备基于三唑骨架的肽模拟物和生物活性化合物。为此,已经开发了一种钌催化的环加成方案,克服了与二茂螺环重排(一种可以改变化合物结构的化学反应)相关的问题 (Ferrini 等人,2015 年)。

高能材料

4-硝基-5-(1,2,4-三唑-3-基)-2H-1,2,3-三唑化合物已被合成并表征为高能材料。它们表现出有希望的特性,例如高密度、正形成热和优异的爆轰性能,使其适用于炸药和推进剂 (Xu 等人,2018 年)。

分子衍生物

5-硝基-1,2,3-2H-三唑的衍生物已被合成,可作为高性能能量材料使用。这些衍生物表现出与 RDX(一种众所周知的炸药)相当的特性,使其与材料科学领域相关 (Zhang 等人,2013 年)。

发光传感

已经合成了基于含 1,2,3-三唑的三羧酸配体的镧系金属有机骨架。这些骨架表现出发光特性,并且可以选择性地检测某些金属离子和硝基芳香族化合物,表明在传感和检测技术中的潜在应用 (Wang 等人,2016 年)。

多相催化

使用 5-硝基-1,2,3-苯三甲酸合成的铜基金属有机骨架已被证明可以作为 β-酮酯烯胺化的可回收多相催化剂。这表明在有机合成和催化中的潜在应用 (Zhao 等人,2013 年)。

作用机制

未来方向

The future directions in the research of triazole derivatives include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

属性

IUPAC Name |

5-nitro-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-3(9)1-2(7(10)11)5-6-4-1/h(H,8,9)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSAQLMAEMVDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B115014.png)

![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)